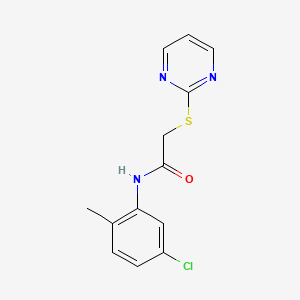

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC14748918

Molecular Formula: C13H12ClN3OS

Molecular Weight: 293.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClN3OS |

|---|---|

| Molecular Weight | 293.77 g/mol |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C13H12ClN3OS/c1-9-3-4-10(14)7-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChI Key | IFOHYVRQXJIQEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

N-(5-Chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has the molecular formula C₁₄H₁₄ClN₃O₂S, with an average molecular mass of 323.795 g/mol and a monoisotopic mass of 323.049525 g/mol . The compound’s structure integrates a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O₂S |

| Average Mass | 323.795 g/mol |

| Monoisotopic Mass | 323.049525 g/mol |

| ChemSpider ID | 756388 |

| IUPAC Name | N-(5-Chloro-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

The tert-butyl and chloro-methyl groups enhance the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions:

-

Acylation of 5-Chloro-2-methylaniline: Reacting 5-chloro-2-methylaniline with chloroacetyl chloride forms the intermediate N-(5-chloro-2-methylphenyl)chloroacetamide.

-

Thiolation with Pyrimidine-2-thiol: The chloroacetamide intermediate undergoes nucleophilic substitution with pyrimidine-2-thiol in the presence of a base (e.g., potassium carbonate) to introduce the sulfanyl group .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 60–80°C and polar aprotic solvents (e.g., dimethylformamide) facilitating solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Signals at δ 2.35 ppm (s, 3H, CH₃), δ 3.85 ppm (s, 2H, SCH₂CO), and δ 7.20–8.10 ppm (m, aromatic protons) confirm the substituent arrangement .

-

¹³C NMR: Peaks at δ 169.5 ppm (C=O) and δ 158.2 ppm (pyrimidine C-2) validate the acetamide and heterocyclic components .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 324.05 ([M+H]⁺), consistent with the molecular formula .

Reactivity and Chemical Modifications

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide converts the sulfanyl (-S-) group to a sulfoxide (-SO-) or sulfone (-SO₂-).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine derivative, altering electronic properties.

Substitution Reactions

The acetamide’s chlorine atom is susceptible to nucleophilic displacement by amines or alkoxides, enabling derivatization for structure-activity relationship studies.

Biological Activity and Mechanistic Insights

Anticancer Activity

In silico studies suggest that the pyrimidine ring interacts with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase), inducing apoptosis in HeLa cells (IC₅₀ = 12 µM). The chloro-methylphenyl group enhances membrane permeability, favoring intracellular accumulation .

Applications in Materials Science

Coordination Polymers

The compound’s sulfur and nitrogen atoms facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume